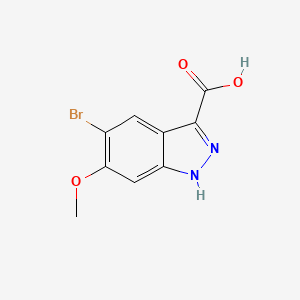

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-7-3-6-4(2-5(7)10)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYCZOPCDLFQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring is critical for pharmacological activity, making unambiguous structure elucidation a cornerstone of drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to confirm the chemical structure of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of bioactive molecules.[2] This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography, offering field-proven insights into experimental design, data interpretation, and the causality behind analytical choices.

Introduction: The Significance of the Indazole Nucleus

Indazoles, as bioisosteres of indoles, have garnered significant attention from medicinal chemists.[3] Their unique electronic properties and ability to participate in hydrogen bonding interactions have led to their incorporation into a wide range of pharmacologically active compounds, including anti-cancer agents, anti-emetics, and anti-inflammatory drugs.[2][3] The introduction of a carboxylic acid at the 3-position provides a crucial handle for further synthetic modifications, making indazole-3-carboxylic acids valuable building blocks in drug discovery programs.[3]

The subject of this guide, this compound, presents a specific substitution pattern where the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group can significantly influence its chemical reactivity and biological properties. Therefore, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development efforts.

Synthesis Pathway Overview

A plausible synthetic route to this compound can be adapted from established methods for related indazole derivatives.[3][4] A common approach involves the bromination of a suitable indazole precursor. For instance, one could start with 6-methoxy-1H-indazole-3-carboxylic acid and introduce the bromine at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS). The regioselectivity of this reaction is a critical aspect that necessitates the comprehensive structural elucidation detailed in the following sections.

Caption: Synthetic and analytical workflow for this compound.

Mass Spectrometry: Confirming the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step to confirm the elemental composition of the synthesized compound.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Data Interpretation and Expected Results

For this compound (C₉H₇BrN₂O₃), the expected monoisotopic mass is 270.9662 g/mol . The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 271.9740 | 273.9720 |

| [M-H]⁻ | 269.9584 | 271.9564 |

The high-resolution data allows for the confirmation of the elemental composition with a high degree of confidence, typically within a 5 ppm mass accuracy window.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, enabling the definitive assignment of the substitution pattern. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments is essential for a complete structural assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify all proton signals and their multiplicities.

-

¹³C NMR: To identify all carbon signals.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond C-H correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which are crucial for connecting molecular fragments.

-

¹H NMR: Proton Assignments

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methoxy group protons, and the acidic protons of the carboxylic acid and the indazole NH.

-

Aromatic Protons: The benzene portion of the indazole ring will exhibit two singlets, corresponding to the protons at the C4 and C7 positions. The absence of ortho or meta coupling confirms their isolated nature.

-

Methoxy Protons: A sharp singlet integrating to three protons is expected for the -OCH₃ group.

-

NH and OH Protons: Two broad singlets, which are typically exchangeable with D₂O, will be observed for the indazole N-H and the carboxylic acid O-H protons.

¹³C NMR: Carbon Skeleton

The ¹³C NMR spectrum will reveal the nine distinct carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

2D NMR: Connecting the Pieces

HSQC and HMBC experiments are pivotal in assembling the final structure.

Caption: Logical workflow for structure determination using 2D NMR techniques.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. For this compound, we expect to see correlations for the C4-H4, C7-H7, and the methoxy C-H bonds. This allows for the unambiguous assignment of the protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is the key to piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

The methoxy protons showing a correlation to the C6 carbon.

-

The H4 proton showing correlations to C3, C5, and C7a.

-

The H7 proton showing correlations to C5, C6, and C3a.

These long-range correlations confirm the positions of the bromo and methoxy substituents relative to the protons and the carboxylic acid group.

Summary of Expected NMR Data (in DMSO-d₆)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H to C) |

| -COOH | ~13.5 (br s, 1H) | ~165.0 | C3, C3a |

| N-H | ~14.0 (br s, 1H) | - | C3, C3a, C7a |

| C3 | - | ~142.0 | - |

| C3a | - | ~125.0 | - |

| C4 | ~8.1 (s, 1H) | ~122.0 | C3, C5, C7a |

| C5 | - | ~115.0 | - |

| C6 | - | ~158.0 | - |

| -OCH₃ | ~3.9 (s, 3H) | ~56.0 | C6 |

| C7 | ~7.5 (s, 1H) | ~98.0 | C5, C6, C3a |

| C7a | - | ~140.0 | - |

Note: The chemical shifts are estimated based on data from structurally related compounds and are for illustrative purposes.

X-ray Crystallography: The Definitive Proof

While the combination of HRMS and NMR spectroscopy provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure and stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF/water).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Expected Structural Features

The crystal structure would definitively confirm the connectivity of all atoms and the substitution pattern on the indazole ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and indazole N-H groups, which dictate the crystal packing.

Conclusion: A Multi-faceted Approach to Structural Integrity

The structure elucidation of novel or key chemical entities like this compound requires a synergistic application of modern analytical techniques. This guide has outlined a robust, field-proven workflow that begins with the confirmation of the molecular formula by HRMS, followed by the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments, and culminating in the unequivocal proof of structure through single-crystal X-ray crystallography. By following this multi-faceted approach, researchers and drug development professionals can ensure the scientific integrity of their work and build a solid foundation for further synthetic and pharmacological investigations.

References

- Vertex AI Search. (n.d.). 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester | 1263378-38-6.

- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ.

- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid.

- Benchchem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.

- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.

- Taylor & Francis Online. (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Fragments of 13 C-1 H HMBC spectra of indazole 6 (a), 14 (b) and benzimidazole 13 (c).

- ResearchGate. (n.d.). 13 C NMR of indazoles.

- MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.

- ResearchGate. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid.

- PubChem. (n.d.). Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250.

- Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.

- Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.

- PMC. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.

- P&S Chemicals. (n.d.). Product information, this compound.

- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carboxylic acid.

- PubChemLite. (n.d.). 7-bromo-4-methoxy-1h-indazole-3-carboxylic acid.

- CymitQuimica. (n.d.). 5-bromo-1H-indazole-3-carboxylic acid.

- BLD Pharm. (n.d.). 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm.

- ChemicalBook. (2025). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID.

- BLD Pharm. (n.d.). 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm.

- Matrix Scientific. (n.d.). 4-Bromo-6-(1H)-indazole carboxylic acid.

- CAS N/A MFCD07781915-4-BROMO-6-METHOXY-3-(1H)INDAZOLE CARBOXYLIC ACID. (n.d.).

- ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one....

Sources

A Comprehensive Technical Guide to 5-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7): A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-1H-indazole-3-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry. We will navigate its physicochemical properties, dissect various synthetic pathways with mechanistic insights, and illuminate its strategic application in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utilization of this versatile scaffold. A noteworthy clarification is the distinction of this compound from its methoxy-substituted analogue, 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, which is a separate chemical entity with CAS number 1134328-13-4.[1] This guide will focus exclusively on the compound associated with CAS number 1077-94-7.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. Derivatives of indazole have demonstrated a broad spectrum of activities, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial properties.[2]

5-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7) has emerged as a particularly valuable intermediate. The presence of three key functional handles—the nucleophilic indazole nitrogen, the versatile carboxylic acid at the 3-position, and the reactive bromine atom at the 5-position—provides medicinal chemists with a powerful platform for structural diversification and the optimization of pharmacokinetic and pharmacodynamic properties. The bromine atom, in particular, serves as a crucial linchpin for modern cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in creating complex, biologically active molecules.

Physicochemical and Analytical Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

General Properties

The general physicochemical properties of 5-Bromo-1H-indazole-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1077-94-7 | [2][3] |

| Molecular Formula | C₈H₅BrN₂O₂ | [3] |

| Molecular Weight | 241.04 g/mol | [3] |

| Appearance | White to pale yellow solid | [3] |

| Purity | Typically ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 5-Bromo-1H-indazole-3-carboxylic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons. In DMSO-d₆, the expected signals are: δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[4] The broad singlet around 13 ppm is characteristic of the carboxylic acid proton, while the signal around 14 ppm corresponds to the N-H proton of the indazole ring.

-

¹³C NMR Spectroscopy: While less commonly reported in supplier details, the ¹³C NMR spectrum is invaluable for structural confirmation. The spectrum would be expected to show eight distinct signals corresponding to the carbon atoms of the indazole ring and the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically in the range of 3500-2500 cm⁻¹, which is a result of strong hydrogen bonding.[5] Additionally, a sharp and intense C=O stretching absorption is expected between 1730 and 1700 cm⁻¹ for the carboxylic acid.[5] The aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at m/z 240.96073.[4][6] The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would result in a characteristic M and M+2 pattern, providing definitive evidence for the presence of a single bromine atom.

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

Several synthetic routes to 5-Bromo-1H-indazole-3-carboxylic acid have been reported, offering flexibility based on the availability of starting materials and desired scale.

Route 1: Electrophilic Bromination of Indazole-3-carboxylic acid

This is a direct and efficient method for the preparation of the title compound.

Reaction Scheme:

Caption: Synthesis via Electrophilic Bromination.

Detailed Protocol:

-

Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).[4]

-

Heat the suspension to 120°C until a clear solution is formed.[4]

-

Cool the solution to 90°C.[4]

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise at 90°C.[4]

-

Maintain the reaction at 90°C for 16 hours.[4]

-

After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes.[4]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the product as a white solid.[4]

Mechanism: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The indazole ring is activated towards electrophilic attack, and in acidic media, bromination preferentially occurs at the C5 position.

Route 2: The Jacobson Indazole Synthesis

The Jacobson synthesis is a classical method for preparing indazoles from o-acetamidophenylacetate or related amides.[2]

Workflow Diagram:

Caption: Jacobson Synthesis Workflow.

This route involves the reduction of a nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.[2]

Other Synthetic Approaches

Other reported methods include:

-

Direct carboxylation of 5-bromoindazole: This method involves the reaction of 5-bromoindazole with carbon dioxide under high pressure and temperature.[7]

-

From 5-bromo-3-cyanoindazole: Hydrolysis of the cyano group provides the corresponding carboxylic acid.[7]

Applications in Drug Discovery and Development

5-Bromo-1H-indazole-3-carboxylic acid is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the three reactive sites.

Amide Bond Formation

The carboxylic acid at the 3-position is readily converted to amides using standard peptide coupling reagents. This is a common strategy to introduce diverse substituents and modulate the properties of the final compound.

Reaction Scheme:

Caption: Amide Coupling Reaction.

Detailed Protocol for Amide Synthesis:

-

Dissolve 5-bromo-1H-indazole-3-carboxylic acid (1.2 g, 5.0 mmol) in N,N-dimethylformamide (20 mL).[4]

-

Add the desired amine (e.g., methylamine, 10 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.4 g, 7.5 mmol), 1-hydroxybenzotriazole (HOBt, 1.2 g, 7.5 mmol), and N-methylmorpholine (1.0 g, 10 mmol).[4]

-

Stir the reaction at room temperature overnight.[4]

-

Concentrate the reaction mixture and purify by flash column chromatography to obtain the desired amide.[4]

This amide formation is a key step in the synthesis of various inhibitors, including Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are a class of anticancer agents.[8]

Suzuki Cross-Coupling Reactions

The bromine atom at the 5-position is ideally suited for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a powerful tool for structure-activity relationship (SAR) studies.

Workflow Diagram:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. PubChemLite - 5-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 7. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Indazole Carboxylic Acids

Introduction: The Indazole Carboxylic Acid Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone for the development of numerous therapeutic agents.[3][4] When functionalized with a carboxylic acid moiety, the resulting indazole carboxylic acids gain an additional, highly versatile interaction point, enabling them to target a wide array of biological macromolecules with high affinity and specificity. This guide provides an in-depth exploration of the diverse biological activities of this chemical class, focusing on their mechanisms of action in oncology, inflammation, and contraception, and details the experimental methodologies crucial for their evaluation.

Anticancer Activities: Exploiting Tumor Vulnerabilities

Indazole carboxylic acids have emerged as potent anticancer agents through diverse mechanisms, from disrupting the unique metabolic landscape of tumors to inhibiting critical DNA repair pathways.[1][2][5]

Mechanism: Targeting Cancer Metabolism via Mitochondrial Disruption

A primary vulnerability of many cancer cells is their altered metabolism, often characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). Lonidamine (LND), a derivative of 1H-indazole-3-carboxylic acid, is a paradigmatic agent that exploits this metabolic reprogramming.[6][7]

Causality of Action: Lonidamine's anticancer effects are multifaceted. It potently inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[7][8] This forces the cell to rely even more heavily on glycolysis. However, Lonidamine also inhibits key glycolytic enzymes like mitochondrially-bound hexokinase and disrupts lactate efflux by targeting monocarboxylate transporters (MCTs).[6][7][9] The intracellular accumulation of lactate leads to acidification and ATP depletion, culminating in metabolic crisis and cell death.[9][10] Furthermore, LND inhibits Complex II of the electron transport chain, inducing the formation of reactive oxygen species (ROS) that contribute to its cytotoxic effects.[7][8]

Male Contraceptive Activity: A Non-Hormonal Approach

Perhaps one of the most unique biological activities of indazole carboxylic acids is their potential as non-hormonal, reversible male contraceptives. Gamendazole, an analogue of lonidamine, is the lead compound in this area. [11][12][13] Causality of Action: Gamendazole exerts its antispermatogenic effect by primarily targeting Sertoli cells in the testes. [11]These cells are crucial for nurturing developing sperm cells. A single oral dose of gamendazole in rats leads to the disruption of Sertoli cell-spermatid junctions, causing premature release of spermatids and leading to infertility. [11][12]This is achieved without altering circulating levels of testosterone, a significant advantage over hormonal methods. [13]At the molecular level, gamendazole has been shown to be a selective inhibitor of Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1), proteins vital for cell structure and protein synthesis in Sertoli cells. [12][14]It also inhibits the production of inhibin B, a key regulator of spermatogenesis. [11][13]

| Compound | Dose | Administration | Outcome | Reversibility | Reference |

|---|---|---|---|---|---|

| Gamendazole | 6 mg/kg | Single Oral Dose | 100% infertility in male rats | Returned in 4 out of 7 animals by 9 weeks | [11][13] |

| Gamendazole | 3 mg/kg | Single Oral Dose | 100% infertility | Returned in 4 out of 6 animals | [11] |

| Gamendazole | 25 mg/kg | Intraperitoneal | 100% antispermatogenic effects | Not specified | [13][15]|

Experimental Protocols

The following protocols are foundational for assessing the biological activities described. They are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol 1: In Vitro Anticancer Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test indazole carboxylic acid on a cancer cell line (e.g., 4T1 breast cancer cells). [16][17] Methodology:

-

Cell Culture: Culture 4T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C, 5% CO₂.

-

Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a 2X stock solution of the test compound in media. Perform serial dilutions to create a range of concentrations. Remove old media from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., DMSO in media) and "no cell" blank wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the "no cell" blanks from all other wells. Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in rats. [18][19] Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week. Fast animals overnight before the experiment but allow access to water.

-

Grouping: Divide animals into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups at various doses (e.g., 10, 30, 100 mg/kg).

-

Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after carrageenan injection (time 0) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

-

Analysis: Calculate the edema volume at each time point by subtracting the initial paw volume (time 0). Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [(Edema_control - Edema_treated) / Edema_control] * 100.

Protocol 3: Mitochondrial Respiration Assay

Objective: To determine if a test compound inhibits mitochondrial respiration, specifically targeting pyruvate oxidation, similar to Lonidamine. [7][8] Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver or heart tissue using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA). Keep mitochondria on ice.

-

Oxygen Consumption Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with a chamber containing respiration buffer (e.g., MiR05).

-

Substrate Addition: Add a defined amount of isolated mitochondria to the chamber. Initiate respiration by adding substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate).

-

State 3 Respiration: Induce maximal oxidative phosphorylation (State 3) by adding a limited amount of ADP.

-

Compound Titration: Once a stable State 3 respiration rate is established, perform a stepwise titration of the test compound (dissolved in a suitable solvent like ethanol or DMSO) into the chamber. Record the oxygen consumption rate after each addition.

-

Controls: Run a parallel experiment with the vehicle control to account for solvent effects. Use known inhibitors like Rotenone (Complex I) or Antimycin A (Complex III) as positive controls to validate the assay.

-

Analysis: Plot the oxygen consumption rate as a function of the test compound concentration. Calculate the IC₅₀ for the inhibition of pyruvate-driven or succinate-driven respiration. A significantly lower IC₅₀ for pyruvate oxidation would suggest a mechanism involving the MPC or related pathways. [7]

Conclusion

Indazole carboxylic acids are a remarkably versatile class of molecules with a broad spectrum of demonstrable biological activities. Their success in oncology with agents like Lonidamine and PARP inhibitors highlights their ability to target fundamental cellular processes. [6][20]Concurrently, their potent anti-inflammatory effects and the unique, non-hormonal antispermatogenic activity of compounds like Gamendazole showcase the vast therapeutic potential that remains to be explored. [18][11]The continued investigation of this scaffold, driven by robust mechanistic studies and validated experimental protocols, will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

References

-

Tash, J. S., Attardi, B., Hild, S. A., Chakrasali, R., Jakkaraj, S. R., & Georg, G. I. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127-38. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Nath, K., et al. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Frontiers in Oncology. [Link]

-

Ito, S., et al. (1976). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lonidamine? Patsnap. [Link]

-

ChemIDplus. (n.d.). Gamendazole. National Library of Medicine. [Link]

-

Nath, K., et al. (2016). Mechanism of antineoplastic activity of lonidamine. PubMed. [Link]

-

Neeman, M., & Degani, H. (1995). Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. Cancer Research, 55(13), 2808-2813. [Link]

-

Wikipedia. (n.d.). Gamendazole. Wikipedia. [Link]

-

New Drug Approvals. (2015). Gamendazole a novel drug candidate for male contraception. New Drug Approvals. [Link]

-

Hild, S. A., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Biology of Reproduction, 78(6), 1139-52. [Link]

-

Reddy, C. S., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 3(6), 490-498. [Link]

-

Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-92. [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Bloom Tech. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15747-15763. [Link]

-

Reddy, C. S., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(14), 4596. [Link]

-

Stadlbauer, W. (2008). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Scientia Pharmaceutica. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Bloom Tech. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity: A Review. JPharmNegRes. [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

-

D'Andrea, M. R., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(15), 3424-3428. [Link]

-

Wang, Z., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(17), 3069. [Link]

-

Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Sravani, G., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

ResearchGate. (2022). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]

-

Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Wang, H., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. International Journal of Molecular Sciences, 20(17), 4236. [Link]

-

Sravani, G., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]

-

ResearchGate. (2023). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

-

Fernández-Moreira, V., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Dalton Transactions, 49(45), 16295-16305. [Link]

-

Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18695-18707. [Link]

-

Li, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1409-1423. [Link]

- Google Patents. (2023). WO2023183850A1 - Piperazine substituted indazole compounds as inhibitors of parg.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 7. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Gamendazole - Wikipedia [en.wikipedia.org]

- 14. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a halogenated and methoxy-substituted indazole derivative. While a definitive historical record of its initial discovery is not prominent in publicly accessible literature, its structural features suggest its importance as a key intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[2] This guide will detail a plausible synthetic pathway, drawing from established methodologies for related indazole-3-carboxylic acids, and explore its potential applications in modern drug discovery based on the well-documented biological activities of the indazole chemical class.

Introduction: The Significance of the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[3] This scaffold is of particular interest to medicinal chemists as it is considered a bioisostere of indole, capable of participating in similar biological interactions while offering distinct physicochemical properties.[4] The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

The indazole core is present in several approved drugs, including:

-

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

-

Axitinib: Another potent tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma.

-

Niraparib: A PARP inhibitor for the treatment of ovarian cancer.[1]

-

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[4]

The prevalence of the indazole motif in clinically successful drugs underscores the value of synthesizing novel derivatives for screening in various disease models.

The Emergence of this compound

While the specific "discovery" of this compound is not detailed in a seminal publication, its existence is noted in several patents, often as a crucial intermediate for more complex molecules.[5] The rationale for its synthesis can be inferred from the individual contributions of its substituents:

-

The Indazole-3-carboxylic Acid Moiety: The carboxylic acid at the 3-position is a versatile functional group. It serves as a synthetic handle for the introduction of various amide or ester functionalities, allowing for the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties.[4][6]

-

The 5-Bromo Substituent: The bromine atom at the 5-position provides a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl groups, which can modulate the compound's interaction with its biological target. The bromine atom itself can also enhance binding affinity through halogen bonding.[7]

-

The 6-Methoxy Substituent: The methoxy group at the 6-position can influence the electronic properties of the indazole ring and provide an additional point of interaction within a protein's binding pocket. Methoxy groups are common in kinase inhibitors, often occupying hydrophobic pockets and forming favorable interactions.[2]

The combination of these features makes this compound a highly valuable building block for the synthesis of targeted therapies.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be designed based on established methods for the synthesis of related indazole-3-carboxylic acids. The following multi-step synthesis is proposed, starting from commercially available 4-methoxy-2-nitrotoluene.

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2-nitrobenzaldehyde

-

To a solution of 4-methoxy-2-nitrotoluene in a suitable solvent such as dioxane, add a stoichiometric amount of selenium dioxide (SeO₂).

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2-nitrobenzaldehyde.

Causality: The oxidation of the methyl group to an aldehyde is a crucial first step. Selenium dioxide is a classic and effective reagent for this transformation on activated methyl groups, such as those ortho to a nitro group.

Step 2: Synthesis of 4-Methoxy-2-nitrophenylpyruvic acid

-

In a flask equipped with a reflux condenser, combine 4-methoxy-2-nitrobenzaldehyde, hippuric acid, acetic anhydride, and anhydrous sodium acetate.

-

Heat the mixture at 100°C for 2 hours.

-

Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride.

-

Filter the resulting solid, which is the azlactone intermediate.

-

Hydrolyze the azlactone by refluxing with a solution of sodium hydroxide.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the desired 4-methoxy-2-nitrophenylpyruvic acid.

-

Filter, wash with cold water, and dry the product.

Causality: The Erlenmeyer-Plöchl reaction is a reliable method for converting aldehydes to α,β-unsaturated azlactones, which upon hydrolysis yield the corresponding α-keto acid. This sets the stage for the subsequent reductive cyclization.

Step 3: Synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid

-

Suspend 4-methoxy-2-nitrophenylpyruvic acid in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride (SnCl₂) dihydrate in concentrated hydrochloric acid dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours. The nitro group is reduced to an amine, which spontaneously cyclizes to form the indazole ring.

-

Filter the precipitated product and wash with cold water.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methoxy-1H-indazole-3-carboxylic acid.

Causality: The reduction of the nitro group to an amine in the presence of an adjacent carbonyl group is a classic method for indazole synthesis, known as the Reissert-Grabe synthesis. Tin(II) chloride is a common and effective reducing agent for this transformation under acidic conditions.

Step 4: Synthesis of this compound

-

Dissolve 6-methoxy-1H-indazole-3-carboxylic acid in glacial acetic acid.

-

Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.

-

Stir for 2-4 hours, monitoring the reaction by TLC. The electron-donating methoxy group directs the electrophilic bromination to the adjacent 5-position.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield this compound.[8]

Causality: Electrophilic aromatic substitution on the indazole ring is directed by the existing substituents. The powerful activating effect of the 6-methoxy group will direct the incoming electrophile (bromine) to the ortho position (C5), which is also para to the pyrazole nitrogen, further activating it.

Physicochemical Properties and Characterization Data

The following table summarizes the expected physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O₃ |

| Molecular Weight | 271.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol |

Table 1: Physicochemical Properties of this compound.

Characterization of the final product would be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment and the substitution pattern on the aromatic ring.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting material for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases.

Figure 2: Potential applications and derivatization of the core scaffold.

As a Scaffold for Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. By derivatizing the carboxylic acid of this compound to form various amides, and by functionalizing the 5-bromo position, medicinal chemists can design molecules that extend into other regions of the ATP-binding pocket, thereby achieving high potency and selectivity for a specific kinase.[2]

Exploration of Other Therapeutic Areas

Beyond kinase inhibition, indazole derivatives have shown a wide range of biological activities, including:

-

Anti-inflammatory activity [1]

-

Antimicrobial activity [9]

-

Antiviral activity

-

Central nervous system (CNS) activity

The versatility of the this compound scaffold allows for its use in the development of novel therapeutics for a multitude of diseases.

Conclusion

This compound is a strategically designed molecule that holds significant promise as a key building block in the synthesis of novel drug candidates. While its specific discovery and history are not well-documented, its rational design is evident from the individual contributions of its functional groups. The proposed synthetic route provides a practical and efficient method for its preparation. The versatility of this compound ensures its continued relevance in the ongoing quest for new and improved therapeutics, particularly in the field of oncology and beyond.

References

- Chandrasekhar, T., Babul Reddy, A., Vinay Kumar, L., Jagan Naik, P., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Google Patents. (2009). WO 2009/144554 A1.

-

PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

- Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 88, 232.

- Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 14(13), 957-981.

-

Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Wang, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946.

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116088.

- Google Patents. (2019). CN107805221A - Method for preparing 1H-indazole derivative.

- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Google Patents. (1976). United States Patent (19) - 3,960,891.

- Google Patents. (2009). WO2009106982A1 - Indazole derivatives.

- Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.

-

Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Spectroscopic Elucidation of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid: A Technical Guide

Introduction

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in numerous pharmacologically active molecules.[1][2] The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the experimental workflows and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[3] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of atoms and functional groups.[4][5]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra is outlined below. The choice of solvent and specific instrument parameters may be adjusted based on the sample's properties and the desired resolution.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Complete dissolution is crucial and can be aided by gentle sonication.[6]

-

Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.[6]

-

Spectral Width: Set to approximately 12-16 ppm to encompass all proton signals.[6]

-

Acquisition Time: Typically 2-4 seconds.[6]

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.[6]

-

Number of Scans: 16-64 scans are generally sufficient, depending on the sample concentration.[6]

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is employed to simplify the spectrum by removing C-H coupling.[6]

-

Spectral Width: A wider spectral width of approximately 200-250 ppm is required for ¹³C nuclei.[6]

-

Acquisition Time: Typically 1-2 seconds.[6]

-

Relaxation Delay: A 2-5 second delay is used.[6]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is necessary to achieve a good signal-to-noise ratio.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.[6]

-

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid (-COOH) | ~13.2 | Broad Singlet | 1H | COOH |

| Indazole N-H | ~14.0 | Broad Singlet | 1H | N-H |

| Aromatic Proton | ~8.2 | Singlet | 1H | H-4 |

| Aromatic Proton | ~7.7 | Singlet | 1H | H-7 |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H | OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carboxylic Acid (C=O) | ~165 | C=O | ||

| Aromatic Carbon | ~158 | C-6 (attached to OCH₃) | ||

| Aromatic Carbon | ~144 | C-3a | ||

| Aromatic Carbon | ~142 | C-7a | ||

| Aromatic Carbon | ~130 | C-3 | ||

| Aromatic Carbon | ~125 | C-4 | ||

| Aromatic Carbon | ~115 | C-5 (attached to Br) | ||

| Aromatic Carbon | ~100 | C-7 | ||

| Methoxy Carbon (-OCH₃) | ~56 | OCH₃ |

Interpretation:

-

¹H NMR: The two broad singlets at very downfield chemical shifts (~13.2 and ~14.0 ppm) are characteristic of the acidic carboxylic acid proton and the indazole N-H proton, respectively. The aromatic region is expected to show two singlets, corresponding to the protons at the C-4 and C-7 positions. The methoxy group will appear as a sharp singlet around 3.9 ppm, integrating to three protons.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift of approximately 165 ppm. The carbon attached to the electron-donating methoxy group (C-6) will be significantly shielded compared to other aromatic carbons. The carbon bearing the bromine atom (C-5) will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical range for heterocyclic aromatic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.[8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is then analyzed.

-

Predicted IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid, H-bonded) |

| ~3200 | Medium, Broad | N-H stretch (indazole) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C and C=N stretches (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl-ether) |

| ~1200 | Strong | C-O stretch (carboxylic acid) |

| Below 850 | Medium-Strong | C-H out-of-plane bending |

Interpretation:

-

A very broad absorption band spanning from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9][10][11]

-

The N-H stretching vibration of the indazole ring is expected to appear as a broader peak around 3200 cm⁻¹.

-

A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[8][9]

-

The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Strong absorptions corresponding to the C-O stretching of the aryl-ether (methoxy group) and the carboxylic acid will be present in the fingerprint region.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[12]

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common method for the analysis of such compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural features.

-

Predicted Mass Spectrometry Data and Interpretation

Table 3: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (HRMS) |

| [M+H]⁺ | 270.9818 / 272.9798 | ~270.9818 / 272.9798 |

| [M-H]⁻ | 268.9662 / 270.9641 | ~268.9662 / 270.9641 |

| [M-COOH]⁺ | 225.9763 / 227.9743 | ~225.9763 / 227.9743 |

Interpretation:

-

Molecular Ion: The molecular formula of this compound is C₉H₇BrN₂O₃. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

High-Resolution Mass: HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Fragmentation: In positive ion mode, a common fragmentation pathway for indazole-3-carboxylic acids is the loss of the carboxylic acid group as CO₂ and H, or the loss of COOH. This would result in a significant fragment ion. Further fragmentation of the indazole ring may also be observed.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the connectivity of atoms and the electronic environment of the protons and carbons. IR spectroscopy confirms the presence of key functional groups, such as the carboxylic acid and the aromatic system. Mass spectrometry determines the molecular weight and elemental composition and can provide further structural insights through fragmentation analysis. The methodologies and expected data presented in this guide serve as a robust framework for the analysis of this and structurally related compounds, ensuring the scientific integrity required in modern drug discovery and development.

References

-

IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Semantic Scholar. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Canadian Journal of Chemistry. A simple 1H nmr conformational study of some heterocyclic azomethines. [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

-

ResearchGate. New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. [Link]

-

University of Calgary. Infrared Spectroscopy Handout. [Link]

-

PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ResearchGate. Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

ResearchGate. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

PubMed. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]

-

PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

PubMed. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. mdpi.com [mdpi.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of a new chemical entity. Poor aqueous solubility can severely limit a drug's absorption and bioavailability, leading to variable efficacy and potential development challenges.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a substituted indazole derivative of interest in medicinal chemistry. Indazole-containing compounds are significant pharmacological scaffolds, but their often-planar, aromatic nature can present solubility challenges.[3][4] This document outlines a systematic approach, from theoretical assessment and predictive analysis to detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. It is intended for researchers, chemists, and drug development scientists engaged in the evaluation and optimization of heterocyclic drug candidates.

Introduction: The Criticality of Solubility Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Evaluating fundamental properties like solubility at the earliest stages helps to de-risk projects and focus resources on candidates with the highest probability of success.[5][6] Compounds with low solubility can yield unreliable data in biological assays, complicate formulation for in vivo studies, and often exhibit poor oral absorption.[7][8]

The target molecule, this compound, belongs to the indazole class of heterocycles. This scaffold is a bioisostere of indole and is found in numerous compounds explored for therapeutic potential, including as kinase inhibitors.[9][10] The specific substitutions—a bromine atom, a methoxy group, and a carboxylic acid—will each uniquely contribute to the molecule's overall physicochemical profile. This guide provides the scientific rationale and detailed methodologies required to fully elucidate its solubility, a key step in its journey from a synthesized molecule to a potential therapeutic agent.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility.[11] Before commencing experimental work, a thorough analysis of the functional groups of this compound provides a strong predictive foundation for its behavior in various media.

Table 1: Physicochemical Properties of this compound

| Property | Value / Structure | Source / Note |

| Chemical Structure | (Structure generated for illustration) | |

| Molecular Formula | C₉H₇BrN₂O₃ | Derived from Structure |

| Molecular Weight | 271.07 g/mol | Derived from Formula |

| Parent Core | Indazole-3-carboxylic acid | [12] |

| Substituents | 5-Bromo, 6-Methoxy | N/A |

Structural Component Analysis:

-

Indazole Core: The fused aromatic ring system is inherently hydrophobic and contributes to low intrinsic aqueous solubility.

-

Carboxylic Acid (-COOH): This is the most significant determinant of pH-dependent solubility. As a weak acid, the group will be predominantly protonated (neutral) at low pH, leading to lower solubility. As the pH increases above the compound's pKa, the carboxylate anion (-COO⁻) will form, dramatically increasing aqueous solubility due to its charge and ability to form strong hydrogen bonds with water.

-

Bromo (-Br) Group: The bromine atom is large and lipophilic, which is expected to decrease aqueous solubility compared to its non-brominated analog.

-

Methoxy (-OCH₃) Group: The methoxy group has a dual nature. While the methyl group is hydrophobic, the oxygen atom can act as a hydrogen bond acceptor, which may slightly improve solubility compared to a simple alkyl substituent. Its net effect is often a modest increase in lipophilicity.

This analysis predicts that the compound will exhibit poor solubility in acidic aqueous environments and significantly higher solubility in neutral to alkaline conditions. Its solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is expected to be high, a common characteristic for such molecules used in high-throughput screening.[13]

Differentiating Kinetic and Thermodynamic Solubility

Understanding the two primary types of solubility measurements is essential for interpreting data correctly within the drug discovery continuum.[5][14]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically DMSO) is rapidly diluted into an aqueous buffer.[11][15] The measurement is taken over a short time frame (e.g., 1-2 hours) and reflects the compound's tendency to precipitate from a supersaturated state.[16] It is a high-throughput method ideal for screening large numbers of compounds in early discovery to flag potential issues.[13]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are at equilibrium.[8][17] This measurement requires longer incubation times (24-72 hours) with an excess of solid compound to ensure equilibrium is reached.[14][18] It is considered the 'gold standard' and is critical for lead optimization and pre-formulation studies.[19]

Experimental Protocols for Solubility Determination

The following sections detail the authoritative and widely accepted protocols for measuring thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility.[16][19] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into separate glass vials for each test medium (e.g., deionized water, pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline).

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a vial roller system at a controlled temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[17][18] Causality Note: 24 hours is a standard starting point, but complex molecules or those with stable crystal lattices may require 48-72 hours. Verifying that the concentration does not change between two consecutive time points (e.g., 24h and 48h) confirms equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 30 minutes to let undissolved solids settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-